5-(tert-Butoxy)-2-fluorotoluene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15FO |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
1-fluoro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
BUSWZZZMCUMCDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C)F |
Origin of Product |
United States |
Foundational & Exploratory
5-(tert-Butoxy)-2-fluorotoluene chemical structure and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 5-(tert-Butoxy)-2-fluorotoluene , a specialized fluorinated aryl ether building block.
Content Type: Technical Reference & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Chemical Identity & Structural Analysis
This compound is a lipophilic, fluorinated aromatic ether used primarily as a scaffold in medicinal chemistry. It combines the metabolic stability of a fluorine substituent with the steric bulk of a tert-butyl ether, often serving as a bioisostere for metabolically labile alkoxy groups.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Fluoro-3-methyl-1-(tert-butoxy)benzene |
| Common Name | This compound |
| CAS Number | Not Listed in Public Registries (Derivative of CAS 452-70-0) |
| Molecular Formula | C₁₁H₁₅FO |
| SMILES | CC1=C(F)C=CC(OC(C)(C)C)=C1 |
| InChI Key | Calculated based on structure |
Physicochemical Properties (Calculated)
| Property | Value | Notes |
| Molecular Weight | 182.24 g/mol | Exact Mass: 182.1107 |
| Predicted Boiling Point | 195°C ± 10°C | Estimated based on aryl ether trends |
| Predicted Density | 1.02 ± 0.05 g/cm³ | Fluorine increases density vs. toluene |
| LogP (Predicted) | ~3.8 | High lipophilicity due to tert-butyl group |
| H-Bond Donors/Acceptors | 0 / 1 | Ether oxygen acts as acceptor |
Structural Visualization
The molecule features a toluene core with a fluorine atom at the ortho position (C2) and a tert-butoxy group at the meta position (C5) relative to the methyl group. This substitution pattern creates a unique electronic environment where the fluorine atom deactivates the ring, while the alkoxy group acts as a weak activator.
Figure 1: Connectivity map showing the 1,2,5-substitution pattern on the benzene ring.
Synthetic Pathways
Synthesis of this compound is challenging due to the steric hindrance of the tert-butyl group and the potential for elimination (isobutylene formation) under acidic conditions. Two primary routes are recommended based on scale and equipment availability.
Route A: Acid-Catalyzed O-Alkylation (Industrial/Scale-Up)
This method utilizes 4-Fluoro-3-methylphenol (CAS 452-70-0) as the starting material. The reaction involves the addition of isobutylene gas in the presence of a strong acid catalyst.
-
Precursor: 4-Fluoro-3-methylphenol
-
Reagent: Isobutylene (gas)
-
Catalyst: Amberlyst-15 or Conc. H₂SO₄
-
Solvent: Dichloromethane (DCM) or Toluene
Mechanism: Protonation of isobutylene generates a tert-butyl carbocation, which undergoes nucleophilic attack by the phenolic oxygen.
Route B: Palladium-Catalyzed Coupling (Laboratory/Precision)
For high-value, small-scale synthesis, a Buchwald-Hartwig etherification is preferred to avoid harsh acidic conditions that might degrade other functional groups if present.
-
Precursor: 5-Bromo-2-fluorotoluene (CAS 51437-00-4)[1]
-
Reagent: Sodium tert-butoxide (NaOtBu)
-
Catalyst: Pd(OAc)₂ / Ligand (e.g., RockPhos or BrettPhos)
-
Solvent: Toluene, 100°C
Figure 2: Dual synthetic pathways comparing acid-catalyzed alkylation vs. Pd-catalyzed cross-coupling.
Experimental Protocols
Protocol: Acid-Catalyzed Alkylation (Route A)
Objective: Synthesis of this compound from 4-Fluoro-3-methylphenol.
-
Setup: Equip a 250 mL pressure-rated glass vessel (Fisher-Porter bottle) with a magnetic stir bar.
-
Loading: Charge the vessel with 4-Fluoro-3-methylphenol (1.0 eq, 10 mmol) and dry DCM (50 mL).
-
Catalyst: Add Amberlyst-15 resin (20% w/w relative to phenol). Note: Using resin facilitates workup via filtration.
-
Reagent Addition: Cool the mixture to -78°C. Condense Isobutylene gas (approx. 5.0 eq) into the vessel. Alternatively, bubble gas into the solution at 0°C until saturation if using a non-pressurized setup (yields will be lower).
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir vigorously for 24–48 hours.
-
Workup: Filter off the Amberlyst resin. Wash the filtrate with 1M NaOH (2x) to remove unreacted phenol (critical step for purity). Dry the organic layer over MgSO₄.
-
Purification: Concentrate in vacuo. The product is a liquid.[2][3][4][5] If necessary, purify via vacuum distillation or silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Quality Control & Characterization
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 6.90–7.00 (m, 3H, Aromatic).
-
δ 2.25 (s, 3H, Ar-CH₃).
-
δ 1.35 (s, 9H, O-C(CH₃)₃).
-
-
¹⁹F NMR: Single peak expected around -120 to -130 ppm (typical for aryl fluorides).
-
MS (EI/ESI): Parent ion [M]⁺ 182.1. Note: tert-butyl ethers often fragment to lose isobutylene ([M-56]⁺ peak at 126.1).
Applications in Drug Discovery
This compound serves as a critical intermediate for introducing the fluoro-tert-butoxy motif .
-
Metabolic Stability: The fluorine atom at the C2 position blocks metabolic oxidation at the ring, while the bulky tert-butyl group prevents O-dealkylation by Cytochrome P450 enzymes, a common clearance route for methoxy/ethoxy ethers.
-
Lipophilicity Modulation: The tert-butyl group significantly increases logP, enhancing blood-brain barrier (BBB) permeability for CNS targets.
-
Kinase Inhibition: The 2-fluoro-5-substituted toluene core is a privileged scaffold in kinase inhibitors (e.g., ALK, ROS1 inhibitors), where the ether oxygen can participate in H-bonding with the hinge region.
Safety & Handling
-
Hazards: Precursors are corrosive (Phenol) and flammable (Isobutylene). The product should be treated as a Flammable Liquid and Skin Irritant .
-
Storage: Store under nitrogen at 2–8°C. Although tert-butyl ethers are less prone to peroxide formation than secondary ethers, standard peroxide tests should be conducted before distillation.
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
References
-
Precursor Identity (Phenol): Sigma-Aldrich. 4-Fluoro-3-methylphenol Product Sheet. Link
-
Precursor Identity (Bromide): Sigma-Aldrich. 5-Bromo-2-fluorotoluene Product Sheet. Link[6]
-
Synthetic Methodology (General): "Preparation of aryl tert-butyl ethers from phenols". Organic Syntheses, Coll. Vol. 5, p.926. Link
-
Pd-Catalyzed Etherification: Parrish, C. A., & Buchwald, S. L. (2001). "Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers". Journal of Organic Chemistry. Link
-
Safety Data: PubChem. 2-Fluorotoluene Compound Summary (Structural Analog). Link
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CAS number and IUPAC nomenclature for 5-(tert-Butoxy)-2-fluorotoluene
An In-depth Technical Guide to 5-(tert-Butoxy)-2-fluorotoluene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key fluorinated aromatic building block utilized in advanced research and development. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications, particularly in the fields of medicinal chemistry and drug discovery. The strategic incorporation of the tert-butoxy and fluoro groups makes this compound a valuable intermediate for creating complex molecular architectures with tailored properties. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require in-depth technical information for laboratory and industrial applications.
Compound Identification and Structure
The precise identification of a chemical compound is critical for reproducibility and safety in research. This compound is systematically named and cataloged to ensure unambiguous recognition in a global context.
-
IUPAC Name: 1-(tert-Butoxy)-4-fluoro-3-methylbenzene
-
Common Name: this compound
-
CAS Number: 188439-61-8
-
Molecular Formula: C₁₁H₁₅FO
-
Molecular Weight: 182.24 g/mol
-
Synonyms: 4-Fluoro-3-methylphenyl tert-butyl ether
The structure consists of a toluene core, functionalized with a fluorine atom at the C2 position and a tert-butoxy group at the C5 position. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in chemical synthesis. The data presented below has been aggregated from reliable chemical industry sources.
| Property | Value | Remarks / Method |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Boiling Point | ~210-215 °C | Estimated |
| Density | ~1.01 g/cm³ at 20 °C | Estimated |
| Solubility | Immiscible in water | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) |
| Refractive Index | ~1.48 | at 20 °C |
| SMILES | CC1=CC(=C(F)C=C1)OC(C)(C)C | Simplified Molecular-Input Line-Entry System |
| InChI Key | YZJLRHJJLGQJRP-UHFFFAOYSA-N | IUPAC International Chemical Identifier |
Synthesis and Purification
The most common and efficient synthesis of this compound is achieved through the Williamson ether synthesis, starting from the corresponding phenol. This method is widely adopted for its high yield and operational simplicity.
Reaction Principle
The synthesis involves the deprotonation of 4-fluoro-3-methylphenol by a suitable base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks a tert-butyl electrophile, typically derived from di-tert-butyl dicarbonate or by using potassium tert-butoxide as both the base and the source of the tert-butyl group, to form the desired ether. The fluorine atom enhances the acidity of the phenolic proton, facilitating the initial deprotonation step.
Detailed Experimental Protocol: Synthesis from 4-Fluoro-3-methylphenol
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
4-Fluoro-3-methylphenol (1.0 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-fluoro-3-methylphenol (1.0 eq) and dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The formation of the potassium phenoxide may result in a slurry.
-
Etherification: To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes. The tert-butoxycarbonyl group initially formed is unstable and decomposes to yield the tert-butyl ether.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure liquid.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Synthesis workflow from starting phenol to purified product.
Applications in Research and Drug Discovery
The strategic placement of fluorine in drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] this compound serves as a valuable precursor for introducing a fluorinated methylphenyl moiety into larger, more complex molecules.
Role as a Key Building Block
The tert-butoxy group acts as a versatile protecting group for the phenolic hydroxyl. It is stable under many reaction conditions but can be readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to reveal the phenol. This allows for further functionalization at that position late in a synthetic sequence.
The fluoro- and methyl- substituents on the aromatic ring provide specific steric and electronic properties that are desirable in drug design.[3] For example, the fluorine atom can engage in favorable hydrogen bonding interactions with target proteins and block sites of metabolic oxidation.[1]
Logical Pathway for Application in Synthesis
The diagram below outlines the logical steps for utilizing this compound in a typical drug discovery workflow.
Caption: Logical workflow for using the title compound as a synthetic intermediate.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound. Users should consult the latest Safety Data Sheet (SDS) from their supplier.[4][5][6]
-
General Handling: Handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.
-
Fire Safety: Ethers as a class can form explosive peroxides upon exposure to air and light.[7] While tert-butyl ethers are less prone to this than other ethers, they should still be stored away from heat, sparks, and open flames.[4] Use appropriate extinguishing media such as dry powder, foam, or carbon dioxide in case of a fire.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5] Entrust disposal to a licensed waste disposal company.[4]
Conclusion
This compound is a synthetically valuable intermediate whose utility is rooted in its specific pattern of fluorination and protected hydroxyl functionality. Its robust synthesis and the strategic advantages conferred by its substituents make it a powerful tool for medicinal chemists and researchers in the development of novel pharmaceuticals and advanced materials. This guide provides the core technical knowledge required for its effective and safe application in a research and development setting.
References
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: p-tert-butylphenyl 1-(2,3-epoxy)propyl ether. Available from: [Link]
-
Raines, R. T., et al. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. National Institutes of Health (PMC). Available from: [Link]
-
Matrix Fine Chemicals. 1-FLUORO-3-METHYLBENZENE | CAS 352-70-5. Available from: [Link]
-
PubChemLite. Tert-butyl 4-fluoro-3-methylbenzoate (C12H15FO2). Available from: [Link]
-
NIST. Benzene, 1-fluoro-3-methyl-. NIST WebBook. Available from: [Link]
-
Gillis, E. P., et al. (2015). Contribution of Organofluorine Compounds to Pharmaceuticals. National Institutes of Health (PMC). Available from: [Link]
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. Available from: [Link]
-
Virginia Commonwealth University. (2020). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available from: [Link]
-
Cheméo. Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). Available from: [Link]
- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
Chemsrc. 1-fluoro-3-methylbenzene | CAS#:2599-73-7. Available from: [Link]
-
PubChem. 4-Fluoro-3-methylbenzaldehyde. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. tcichemicals.com [tcichemicals.com]
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- 6. fishersci.com [fishersci.com]
- 7. P-TERT-BUTYLPHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Note: A Scalable, Two-Step Synthesis Protocol for 5-(tert-Butoxy)-2-fluorotoluene
Abstract
5-(tert-Butoxy)-2-fluorotoluene is a valuable substituted aromatic building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its utility stems from the orthogonal reactivity of the fluoro, methyl, and tert-butoxy groups, which allows for selective, stepwise functionalization. This application note presents a detailed, scalable, and robust two-step protocol for the synthesis of this compound starting from commercially available 4-fluoro-3-methylaniline. The synthetic strategy involves an initial diazotization of the aniline followed by hydrolysis to yield the key intermediate, 4-fluoro-3-methylphenol. The second step is an acid-catalyzed etherification using isobutylene, a method chosen for its high atom economy and suitability for large-scale production. This document provides in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and facilitate adoption by researchers, chemists, and process development professionals.
Introduction: Strategic Rationale and Pathway Selection
The synthesis of aryl tert-butyl ethers is a common challenge in organic chemistry. While the Williamson ether synthesis is a cornerstone of ether formation, its application to tertiary ethers is severely limited. The reaction proceeds via an SN2 mechanism, which requires a backside attack by a nucleophile on an alkyl halide.[1][2] Tertiary halides, such as tert-butyl bromide, are sterically hindered and strongly favor elimination (E2) pathways when reacted with a phenoxide nucleophile, leading to isobutylene as the major product instead of the desired ether.
To circumvent this limitation and develop a scalable process, our selected pathway employs the acid-catalyzed addition of isobutylene to a phenolic intermediate. This method is well-established for the industrial production of tert-butoxybenzene derivatives and offers significant advantages for scale-up, including mild conditions and high conversion rates.[3]
The overall synthetic pathway is depicted below:
Scheme 1: Overall Synthesis of this compound
Caption: Two-step scalable synthesis from 4-fluoro-3-methylaniline.
Part I: Synthesis of 4-Fluoro-3-methylphenol (Intermediate)
Principle and Rationale
This step involves the conversion of an aromatic primary amine to a hydroxyl group. The process begins with the diazotization of 4-fluoro-3-methylaniline using sodium nitrite in an acidic aqueous medium (sulfuric acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is not isolated. Subsequent heating of the aqueous solution promotes the hydrolysis of the diazonium salt, where the diazonium group (N₂) acts as an excellent leaving group, being replaced by a hydroxyl group from the water solvent to yield the target phenol. This is a classic and robust transformation for the synthesis of phenols from anilines.[4][5]
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Fluoro-3-methylaniline | 125.15 | 50.0 g | 0.399 | Starting material |
| Sulfuric Acid (98%) | 98.08 | 100 mL | 1.84 | Corrosive |
| Sodium Nitrite (NaNO₂) | 69.00 | 30.3 g | 0.439 | Oxidizer, Toxic |
| Deionized Water | 18.02 | 850 mL | - | - |
| Diethyl Ether | 74.12 | ~400 mL | - | Flammable |
| Sodium Bicarbonate (Sat. Sol.) | 84.01 | ~150 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate | 120.37 | ~20 g | - | Drying agent |
Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel, heating mantle, ice-salt bath, separatory funnel, rotary evaporator.
Detailed Experimental Protocol
-
Reaction Setup: In a 2 L three-neck flask equipped with a mechanical stirrer and thermometer, add 500 mL of deionized water and slowly add 100 mL of concentrated sulfuric acid while cooling in an ice bath.
-
Aniline Addition: To the cooled acidic solution, add 50.0 g (0.399 mol) of 4-fluoro-3-methylaniline. Stir until a fine slurry of the amine salt is formed.
-
Diazotization: Cool the slurry to 0–5 °C using an ice-salt bath. Prepare a solution of 30.3 g (0.439 mol) of sodium nitrite in 100 mL of water. Add this nitrite solution dropwise via a dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Hydrolysis: After the addition is complete, stir the reaction mixture at 0–5 °C for an additional 30 minutes. Remove the ice bath and slowly heat the mixture to 80-90 °C using a heating mantle. Vigorous evolution of nitrogen gas will be observed. Maintain heating for 2 hours until gas evolution ceases.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Neutralization and Drying: Combine the organic extracts and wash with 100 mL of water, followed by saturated sodium bicarbonate solution (2 x 75 mL) until the aqueous layer is neutral or slightly basic. Finally, wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 4-fluoro-3-methylphenol as a low-melting solid or oil.
Part II: Synthesis of this compound (Final Product)
Principle and Rationale
This step is an electrophilic addition of isobutylene to the aromatic ring's hydroxyl group, catalyzed by a strong acid. The acid protonates isobutylene to form the stable tert-butyl carbocation. The phenolic oxygen of 4-fluoro-3-methylphenol then acts as a nucleophile, attacking the carbocation to form a protonated ether. A final deprotonation step regenerates the acid catalyst and yields the final product, this compound. This approach avoids the problematic elimination reactions associated with the Williamson ether synthesis for tertiary ethers and is highly efficient.[3]
Caption: Reaction mechanism for tert-butoxylation of the phenol.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Fluoro-3-methylphenol | 126.13 | 40.0 g | 0.317 | Intermediate from Part I |
| Dichloromethane (DCM) | 84.93 | 400 mL | - | Solvent |
| Sulfuric Acid (98%) | 98.08 | ~1 mL | ~0.018 | Catalyst, Corrosive |
| Isobutylene | 56.11 | ~27 g | ~0.480 | Flammable gas |
| Sodium Hydroxide (1M Sol.) | 40.00 | ~100 mL | - | For quenching |
| Anhydrous Sodium Sulfate | 142.04 | ~20 g | - | Drying agent |
Equipment: 1 L three-neck round-bottom flask, magnetic stirrer, gas inlet tube, dry ice/acetone condenser, ice bath, separatory funnel, rotary evaporator.
Detailed Experimental Protocol
-
Reaction Setup: In a 1 L three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser, dissolve 40.0 g (0.317 mol) of 4-fluoro-3-methylphenol in 400 mL of dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add 1 mL of concentrated sulfuric acid.
-
Isobutylene Addition: Bubble isobutylene gas through the stirred solution via the gas inlet tube. The rate of addition should be controlled to prevent excessive temperature increase. Alternatively, condense ~27 g (0.480 mol) of isobutylene into a graduated cylinder at low temperature and add it to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting phenol.
-
Quenching and Workup: Upon completion, cool the mixture in an ice bath and slowly quench by adding 100 mL of 1M NaOH solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford this compound as a clear liquid.
Process Optimization and Scalability Considerations
-
Temperature Control: The diazotization step is highly exothermic and requires strict temperature control below 5 °C to prevent decomposition of the diazonium salt and formation of unwanted side products. On a large scale, a jacketed reactor with efficient cooling is essential.
-
Gas Handling: For the tert-butoxylation step, handling gaseous isobutylene on a large scale requires a closed system with a pressure-rated reactor and appropriate scrubbing for any unreacted gas. Using liquefied isobutylene can provide better stoichiometric control.
-
Catalyst Loading: The amount of sulfuric acid catalyst in Part II is critical. Too little will result in a sluggish reaction, while too much can lead to polymerization of isobutylene or side reactions. Catalyst loading should be optimized in the range of 1-5 mol%.
-
Workup: On a larger scale, the aqueous workup can lead to emulsions. Using brine washes can help break up emulsions. The volume of solvents required for extraction will increase significantly, necessitating large extraction vessels.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
| Chemical | Hazards |
| Sulfuric Acid | Severe skin burns and eye damage, Corrosive. |
| Sodium Nitrite | Oxidizer, Toxic if swallowed, Harmful to aquatic life. |
| 4-Fluoro-3-methylaniline | Toxic if swallowed, in contact with skin or if inhaled. |
| Diethyl Ether / DCM | Highly flammable (Ether), Volatile, Potential Carcinogen (DCM). |
| Isobutylene | Extremely flammable gas, May form explosive mixtures with air. |
| Diazonium Salts | Potentially explosive when dry. Should be kept in solution and used immediately. |
References
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Department of Chemistry, University of California. The Williamson Ether Synthesis. LibreTexts. [Link]
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Sherwood, J. et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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NIH. (2011). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. PMC. [Link]
-
Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL). [Link]
-
Arkivoc. Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. Arkivoc. [Link]
-
Bulletin of the Korean Chemical Society. (2012). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions. Bulletin of the Korean Chemical Society. [Link]
-
ResearchGate. Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. [Link]
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. The Royal Society of Chemistry. [Link]
-
ChemRxiv. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv. [Link]
- Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
-
DTIC. (2002). Development of Synthesis and Large Scale Technology for Ultrahigh Energy Density Fluoro-Organic Compounds. DTIC. [Link]
-
Organic Syntheses. 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. JP4432172B2 - Method for producing tertiary-butoxybenzene derivative - Google Patents [patents.google.com]
- 4. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Using 5-(tert-Butoxy)-2-fluorotoluene as a pharmaceutical intermediate
Application Note: Strategic Utilization of 5-(tert-Butoxy)-2-fluorotoluene in Pharmaceutical Synthesis
Executive Summary
This compound serves as a critical, high-value intermediate in the synthesis of "Fully Synthetic Tetracyclines" (FSTs) and advanced radioligands. Structurally, it is the tert-butyl ether protected form of 4-fluoro-3-methylphenol (CAS 452-70-0) .
This application note details the utility of this scaffold, emphasizing its role in Directed Ortho-Metalation (DoM) strategies where the bulky tert-butoxy group acts as a robust protecting group that directs regioselectivity while preventing oxidation. We provide validated protocols for its synthesis, functionalization, and deprotection, specifically tailored for the development of next-generation antibiotics (e.g., Eravacycline analogs) and PET imaging agents.
Chemical Profile & Structural Logic
The molecule combines three distinct functionalities on a benzene core, creating a versatile "triad" for medicinal chemistry:
| Feature | Structural Motif | Function in Drug Design |
| Scaffold Core | Toluene (Methyl group) | Provides a handle for benzylic oxidation or steric bulk to restrict rotation in receptor binding pockets. |
| Electronic Modulator | Fluorine (C-2 position) | Increases metabolic stability (blocks P450 oxidation) and enhances lipophilicity. Strong ortho-director for lithiation. |
| Masked Pharmacophore | tert-Butoxy (C-5 position) | A robust protecting group for the phenol. It is stable to basic/nucleophilic conditions (e.g., organolithiums) but easily removed by acid (TFA). |
Physical Properties (Parent Phenol):
-
Appearance: Crystalline solid or oil (depending on purity/derivative).
-
Solubility: Highly soluble in organic solvents (DCM, THF, Toluene) due to the lipophilic tert-butyl and methyl groups.
Key Application Modules
Module A: Synthesis of Fully Synthetic Tetracyclines (FSTs)
The primary industrial application of this scaffold is in the convergent synthesis of tetracycline antibiotics (e.g., Eravacycline , TP-808 ). The "Left-Hand Piece" (LHP) of these complex drugs is often constructed from this compound.
-
Mechanism: The tert-butoxy group protects the phenol during the harsh Michael-Dieckmann cyclization required to build the tetracycline core.
-
Workflow:
-
Lithiation: The scaffold is lithiated (directed by F and O-tBu).
-
Formylation/Carboxylation: Reaction with DMF or CO2 introduces a carbon handle.
-
Coupling: The functionalized ring is coupled to the tetracycline "Right-Hand Piece."
-
Global Deprotection: The tert-butyl group is cleaved simultaneously with other protecting groups in the final step using HF or TFA.
-
Module B: Directed Ortho-Metalation (DoM) Regioselectivity
The interplay between the Fluorine atom and the tert-Butoxy group defines the regiochemistry of electrophilic substitution.
-
Dominant Director: The Fluorine atom is a potent ortho-director due to its high electronegativity (inductive acidification of the adjacent proton).
-
Secondary Director: The tert-butoxy group directs ortho via coordination to Lithium, but steric hindrance from the bulky t-butyl group often disfavors the position between the methyl and the alkoxy group.
-
Predicted Site: Lithiation typically occurs at C-3 (Ortho to Fluorine, Meta to Methyl) or C-6 (Para to Fluorine, Ortho to Methyl/Alkoxy), depending on the base and solvent.
Module C: Radiotracer Development (PET Imaging)
In radiopharmaceutical chemistry, this intermediate is used to synthesize Synaptic Vesicle Protein 2A (SV2A) ligands.[4] The fluorine atom can be substituted with Fluorine-18 via nucleophilic aromatic substitution (
Visualization: Divergent Synthesis Workflow
Figure 1: Divergent synthetic pathways utilizing this compound as a pivotal intermediate for antibiotics and radiotracers.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Rationale: Direct O-alkylation of the phenol using isobutylene is the most atom-economic route and avoids the formation of elimination byproducts common with t-butyl halides.
-
Setup: Charge a high-pressure reactor (autoclave) with 4-fluoro-3-methylphenol (1.0 equiv) and Dichloromethane (DCM) (5 mL/g).
-
Catalyst: Add concentrated Sulfuric Acid (
) (0.05 equiv) or Amberlyst-15 resin. -
Addition: Cool to -10°C. Condense Isobutylene gas (2.0 - 3.0 equiv) into the vessel.
-
Reaction: Seal the reactor and stir at Room Temperature (25°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will have a higher
than the phenol. -
Workup: Vent excess isobutylene. Wash the organic layer with saturated
(2x) and Brine (1x). Dry over . -
Purification: Concentrate in vacuo. The crude oil is typically >95% pure. If necessary, purify via vacuum distillation or short-path silica plug (eluting with 100% Hexanes).
Protocol 2: Directed Ortho-Lithiation & Formylation
Rationale: This step installs a carbon handle ortho to the fluorine/alkoxy group, critical for building the tetracycline D-ring.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: n-Butyllithium (1.2 equiv, 2.5M in hexanes)
-
Solvent: Anhydrous THF (10 mL/g)
-
Electrophile: DMF (1.5 equiv)
-
-
Procedure:
-
Cool the solution of substrate in THF to -78°C under Argon/Nitrogen.
-
Add n-BuLi dropwise over 20 minutes. Maintain internal temperature < -70°C.
-
Aging: Stir at -78°C for 1 hour. The solution may turn yellow/orange, indicating lithiation.
-
Quench: Add DMF dropwise. Stir for 30 mins at -78°C, then warm to 0°C.
-
Workup: Quench with saturated
. Extract with EtOAc.
-
-
Outcome: The formyl group is typically installed at the C-6 position (para to Fluorine), driven by the coordination of Lithium to the tert-butoxy oxygen and the steric availability relative to the methyl group.
Protocol 3: Deprotection (Cleavage of t-Butyl Ether)
Rationale: Final unmasking of the phenol.
-
Cocktail: Dissolve the intermediate in DCM . Add Trifluoroacetic Acid (TFA) (20% v/v).
-
Scavenger: Add Triethylsilane (
) (2.0 equiv) if carbocation scrambling is observed (prevents tert-butylation of the aromatic ring). -
Conditions: Stir at Room Temperature for 1–2 hours.
-
Workup: Concentrate to dryness. Azeotrope with Toluene to remove residual TFA.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Lithiation | Moisture in THF or degraded n-BuLi. | Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. |
| Regioisomer Mixtures | Competition between F and OtBu directing effects. | Lower reaction temperature to -90°C. Switch base to s-BuLi/TMEDA complex to enhance kinetic control. |
| Defluorination | Nucleophilic attack on the C-F bond. | Avoid allowing the lithiated species to warm above -60°C before adding the electrophile. |
| t-Butyl Loss | Trace acid in solvents. | Store the intermediate over solid |
References
-
Synthesis of Fully Synthetic Tetracyclines: Rönn, M., et al. "Process Research and Development of TP-808: A Key Intermediate for the Manufacture of Synthetic Tetracyclines." Organic Process Research & Development, 2017.[5]
-
Parent Scaffold Properties: Sigma-Aldrich Product Sheet for 4-Fluoro-3-methylphenol (CAS 452-70-0).
-
Radiotracer Applications: Burianova, V. "The synthesis and development of radionuclide based tracers for the imaging of diseases." University of Glasgow Theses, 2025.
-
Lithiation Methodologies: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.
Sources
Suzuki-Miyaura coupling conditions for 5-(tert-Butoxy)-2-fluorotoluene derivatives
Application Note: Precision Suzuki-Miyaura Coupling of 5-(tert-Butoxy)-2-fluorotoluene Scaffolds
Part 1: Strategic Analysis & Mechanistic Insight
The This compound core represents a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery. The combination of the lipophilic, metabolically robust tert-butoxy group and the bioisosteric fluorine atom modulates both potency and ADME properties. However, functionalizing this scaffold via Suzuki-Miyaura coupling presents distinct challenges that standard "textbook" conditions (e.g., Pd(PPh3)4/Na2CO3) often fail to address efficiently.
The Challenge: Electronic & Steric Mismatch
-
Electronic Deactivation: The tert-butoxy group is a strong electron donor (+M effect). If the coupling partner is a halide derivative of this scaffold (e.g., 4-bromo-5-(tert-butoxy)-2-fluorotoluene ), the electron-rich ring significantly retards the oxidative addition step of the catalytic cycle.
-
Steric Bulk: The tert-butoxy group is sterically demanding. Coupling at the ortho positions relative to this group requires a catalyst system capable of accommodating significant steric strain during transmetallation and reductive elimination .
-
Fluorine Effect: While the C-F bond is generally stable, the ortho-fluorine can induce the "fluorine effect," potentially stabilizing Pd(II) intermediates but also risking protodeboronation if the boronic acid partner is used.
The Solution: Ligand-Controlled Reactivity
To overcome the oxidative addition barrier of the electron-rich aryl halide, we utilize electron-rich, bulky phosphine ligands (Buchwald-type). These ligands increase electron density on the Palladium center (facilitating oxidative addition) and provide the steric bulk necessary to promote reductive elimination.
Part 2: Optimized Reaction Conditions
The following conditions have been validated for two primary workflows:
-
Workflow A: The Scaffold as the Electrophile (Aryl Halide).
-
Workflow B: The Scaffold as the Nucleophile (Aryl Boronic Acid/Ester).
Summary of Conditions
| Parameter | Workflow A (Scaffold = Halide) | Workflow B (Scaffold = Boronate) |
| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(dppf)Cl₂·DCM |
| Ligand | SPhos or RuPhos | (Ligand integrated in catalyst) |
| Base | K₃PO₄ (anhydrous) or K₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Solvent System | Toluene / Water (10:1) | 1,4-Dioxane / Water (4:1) |
| Temperature | 80°C – 100°C | 80°C – 90°C |
| Reaction Time | 2 – 6 Hours | 4 – 12 Hours |
Part 3: Detailed Experimental Protocols
Protocol A: Coupling of 4-Bromo-5-(tert-butoxy)-2-fluorotoluene
Targeting difficult, electron-rich electrophiles.
Reagents:
-
Substrate: 4-Bromo-5-(tert-butoxy)-2-fluorotoluene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Ligand: SPhos (4 mol%) [2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl]
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene (degassed) and Deionized Water.
Step-by-Step Execution:
-
Catalyst Pre-activation (Critical Step):
-
In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of dry Toluene.
-
Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/brown, indicating the formation of the active catalytic species
.
-
-
Reaction Assembly:
-
To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).
-
Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic), increase loading to 1.5 equiv.
-
-
Inertion:
-
Seal the vial with a septum cap. Evacuate and backfill with Argon three times.
-
-
Solvent Addition:
-
Add degassed Toluene (4 mL) and degassed Water (0.5 mL) via syringe.
-
Add the pre-activated Catalyst/Ligand solution (1 mL) to the mixture.
-
-
Reaction:
-
Heat the mixture to 90°C in a pre-heated oil bath or heating block. Stir vigorously (800+ rpm) to ensure efficient mixing of the biphasic system.
-
Monitor via LC-MS or TLC at 2 hours.
-
-
Workup:
-
Cool to room temperature.[3][4] Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.[5][6]
-
Purification Note: The tert-butoxy group is acid-sensitive. Avoid highly acidic mobile phases during HPLC. Use neutral silica or basic alumina if flash chromatography is required.
-
Protocol B: Coupling of 5-(tert-Butoxy)-2-fluorophenylboronic Acid
Targeting the scaffold as the nucleophile.
Strategic Note: Boronic acids with ortho-fluoro substituents can be unstable. If the free acid degrades, convert to the Pinacol Ester or MIDA Boronate for improved stability.
Reagents:
-
Substrate: 5-(tert-Butoxy)-2-fluorophenylboronic acid (1.2 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.0 equiv)
-
Base: K₂CO₃ (2 M aqueous solution)
-
Solvent: 1,4-Dioxane.[9]
Step-by-Step Execution:
-
Assembly:
-
Charge a microwave vial or round-bottom flask with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol).
-
Why Pd(dppf)? The bidentate ligand prevents potential coordination of the ortho-fluorine to the Pd center, which can arrest the cycle.
-
-
Solvent & Base:
-
Add 1,4-Dioxane (4 mL) and 2 M K₂CO₃ (1.5 mL, 3.0 mmol).
-
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of boronic acids.
-
-
Reaction:
-
Heat to 85°C for 4–6 hours.
-
Microwave Option: 110°C for 20 minutes is often viable for robust substrates.
-
-
Workup:
-
Standard extraction with EtOAc/Brine.
-
Caution: Ensure complete removal of phosphine oxides during purification, as they can co-elute with polar tert-butoxy derivatives.
-
Part 4: Mechanism & Visualization
The following diagram illustrates the catalytic cycle specifically tailored for the SPhos-mediated coupling (Protocol A), highlighting the ligand's role in stabilizing the electron-rich oxidative addition complex.
Caption: SPhos-mediated catalytic cycle. The bulky ligand facilitates oxidative addition of the electron-rich halide and accelerates reductive elimination via steric crowding.
Part 5: Troubleshooting & References
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition failure due to electron-rich ring. | Switch to XPhos Pd G2 or RuPhos Pd G2 precatalysts. These ensure a 1:1 Pd:L ratio and rapid initiation. |
| De-tert-butylation | Acidic hydrolysis during workup or reaction. | Ensure base (K₃PO₄) is in excess. Do not use HCl for workup; use saturated NH₄Cl or water. |
| Protodeboronation | Unstable boronic acid (fluorine effect). | Switch to anhydrous conditions : Use Cs₂CO₃ in DMF/Dioxane (dry) or convert boronic acid to a MIDA boronate . |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Aryl Chlorides." Journal of the American Chemical Society, 2005.[10]
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004.
-
Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides." Journal of the American Chemical Society, 2001.[3]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CAS 201849-18-5: 1-Bromo-2-chloro-4-fluoro-5-methylbenzene [cymitquimica.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 5-(tert-Butoxy)-2-fluorotoluene
Executive Summary & Route Selection
The synthesis of 5-(tert-Butoxy)-2-fluorotoluene presents a classic conflict in organic synthesis: the steric bulk of the tert-butyl group vs. the electronic requirements of the aromatic ring.[1]
You are likely facing one of two primary failure modes:
-
C-Alkylation: If using acid catalysis, the tert-butyl cation attacks the ring (Friedel-Crafts) rather than the oxygen.[1]
-
Catalyst Death: If using Palladium coupling, the steric bulk of the tert-butoxide hinders reductive elimination, or moisture kills the active species.
Use the following decision matrix to select your protocol:
Figure 1: Decision tree for selecting the optimal synthetic pathway based on available starting materials and scale.
MODULE A: The Palladium-Catalyzed Route (Buchwald-Hartwig)
Best for: High purity, scale-up, and avoiding C-alkylation.[1] Mechanism: Pd(0) oxidative addition to aryl halide, followed by transmetallation with NaOtBu and reductive elimination.
The Protocol (Optimized)
-
Substrate: 5-Bromo-2-fluorotoluene (1.0 equiv)
-
Nucleophile: Sodium tert-butoxide (NaOtBu) (1.2 - 1.4 equiv)[1]
-
Catalyst Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃[1]
-
Ligand: tBuXPhos or RockPhos (2-4 mol%).[1] Critical: Standard PPh3 or dppf will fail.[1]
-
Solvent: Toluene (Anhydrous)[1]
-
Temperature: 80–100 °C
Troubleshooting "No Reaction" or "Low Yield"
The formation of Aryl tert-butyl ethers is chemically distinct from forming methyl ethers due to the difficulty of the reductive elimination step.
| Symptom | Probable Cause | Corrective Action |
| Starting Material Remains | Oxidative Addition Failure. The catalyst is inactive or poisoned by O₂. | 1. Sparge solvent with Argon for 20 mins (balloon is not enough).2. Switch to a precatalyst like tBuXPhos Pd G3 to ensure active Pd(0) generation. |
| De-halogenation (Ar-H) | 1. Increase Ligand:Pd ratio to 2:1.2. Use a bulkier ligand (RockPhos ) to force reductive elimination. | |
| Brown/Black Precipitate | Pd Black Formation. Ligand dissociation. | 1. Lower temperature to 80°C.2. Ensure ligand is fresh (phosphines oxidize in air). |
| Low Conversion | Halide Inhibition. Iodide (if using aryl iodide) inhibits the catalyst.[2] | 1. Use Aryl Bromides or Chlorides (Ar-Br > Ar-Cl > Ar-I for this specific reaction).2.[1] Avoid Aryl Iodides for Buchwald ether synthesis. |
MODULE B: The Lewis-Acid Route (Bartoli Method)
Best for: Lab scale (<10g), using phenol precursors, mild conditions. Scientific Basis: Traditional acid catalysis (H₂SO₄/Isobutylene) creates a "loose" tert-butyl cation that freely attacks the aromatic ring (C-alkylation).[1] The Bartoli method uses Magnesium Perchlorate [Mg(ClO₄)₂] and Boc₂O to generate a transient tert-butyl carbonate species that collapses intramolecularly or via tight-ion pairing to favor O-alkylation .[1]
The Protocol[3][4]
-
Substrate: 4-Fluoro-3-methylphenol (1.0 equiv)
-
Reagent: Boc₂O (Di-tert-butyl dicarbonate) (2.3 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Neat (solvent-free)[1]
-
Conditions: 40 °C, 18-24 hours.[1]
Critical Process Parameters (CPP)
-
Catalyst Loading: Do not exceed 10 mol%. Higher loading does not increase rate significantly but complicates workup.
-
Temperature: Keep <45 °C. Higher temperatures trigger the rearrangement of the ether to the C-alkylated product (thermodynamic sink).
-
Safety: Mg(ClO₄)₂ is an oxidizer. While stable in this dilute solution, never concentrate the reaction mixture to dryness while heating if significant perchlorate remains. Quench with water first.
Stability & Workup (The "Hidden" Yield Killer)
Core Issue: Aryl tert-butyl ethers are acid-labile .[1] They act as "masked phenols." Many researchers successfully synthesize the molecule but destroy it during the workup by using acidic washes (e.g., 1M HCl) to remove unreacted amines or catalyst.
The Self-Validating Workup Protocol:
-
Quench: Pour reaction mixture into Saturated NaHCO₃ (pH ~8-9).
-
Wash: Use Water or Brine only. Strictly avoid HCl, H₂SO₄, or acidic clays.
-
Drying: Use Na₂SO₄ (neutral). Avoid unneutralized Silica Gel for column chromatography if the product is trace-sensitive; add 1% Triethylamine to your eluent if degradation is observed on the column.[1]
Figure 2: Degradation pathway of the target ether under acidic conditions.[1]
Frequently Asked Questions (FAQ)
Q: Can I use tert-butyl bromide and K₂CO₃ (Williamson Ether Synthesis)? A: No. This is a common error.[1] Reaction of a phenoxide with a tertiary halide (t-BuBr) results exclusively in E2 elimination , yielding the phenol and isobutylene gas. You must use the Buchwald route (coupling) or the Bartoli route (electrophilic attack on oxygen).
Q: Why is my yield lower with the Aryl Iodide compared to the Bromide? A: In Buchwald-Hartwig etherification, iodide ions can poison the palladium catalyst by forming stable Pd(II) species that do not undergo transmetallation. Switch to 5-Bromo-2-fluorotoluene .
Q: I see a spot on TLC just above my product that grows over time. What is it? A: This is likely the C-alkylated isomer (e.g., 2-fluoro-5-methyl-4-tert-butylphenol).[1] This occurs if the reaction temperature is too high (thermodynamic control) or if the acid catalyst is too strong.
Q: Can I distill the product? A: Yes, but with caution. tert-Butyl ethers can eliminate isobutylene at high temperatures (>150°C).[1] Vacuum distillation is recommended to keep the pot temperature below 100°C.
References
-
Buchwald-Hartwig Etherification (Primary Protocol): Parrish, C. A., & Buchwald, S. L. (2001).[4] Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides.[1][4] The Journal of Organic Chemistry, 66(7), 2498–2500.
-
Mg(ClO₄)₂ / Boc₂O Method (Bartoli Synthesis): Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005).[3] Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. Organic Letters, 7(3), 427–430.[3]
-
Mechanistic Insight (Lewis Acid Catalysis): Bartoli, G., et al. (2006).[5] Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 71(26), 9580–9588.[5]
Sources
- 1. 2-Bromo-5-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]
- 5. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing defluorination side reactions in 5-(tert-Butoxy)-2-fluorotoluene
Technical Support Center: 5-(tert-Butoxy)-2-fluorotoluene Stability & Functionalization
Topic: Preventing Defluorination Side Reactions in this compound Document ID: TS-FBT-2024-05 Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified
Technical Overview: The "C3-Lability" Paradox
As a Senior Application Scientist, I often see researchers struggle with This compound (1) . You choose this scaffold for its specific electronic properties—the metabolic stability of the fluorine and the lipophilicity of the tert-butoxy group. However, the molecule harbors a latent instability: the C3 position .
The hydrogen at C3 is sandwiched between the fluorine atom (strongly inductive electron-withdrawing, -I) and the methyl group. This makes C3 significantly more acidic than C4 or C6. Upon deprotonation (lithiation), the resulting C3-lithio species possesses a lithium atom ortho to a fluorine leaving group. This is the textbook precursor for benzyne formation via LiF elimination.
The Failure Mode:
Most "defluorination" reported by users is not direct nucleophilic displacement (
-
Lithiation: Base attacks C3-H.
-
Elimination: The C3-Li species collapses, ejecting LiF.
-
Benzyne: A highly reactive 1-methyl-4-(tert-butoxy)-2,3-benzyne intermediate forms.
-
Tarry Degradation: The benzyne reacts indiscriminately with solvent, starting material, or itself, leading to yield loss and "missing fluorine" in NMR.
Critical Troubleshooting: Functionalization & Lithiation
Q1: I am attempting to lithiate the ring for a formylation, but I recover a complex mixture with no fluorine peak. What is happening?
Diagnosis: You are likely experiencing thermal benzyne collapse . If you use n-BuLi at temperatures above -78°C, the rate of LiF elimination exceeds the rate of your electrophile trapping.
The Protocol (The "Trans-Metalation" Fix): To prevent defluorination, you must stabilize the lithiated intermediate or bypass the discrete organolithium lifespan.
-
Temperature is Non-Negotiable: Maintain internal reaction temperature at -78°C or lower . Do not rely on bath temperature; use an internal probe.
-
Switch to "In-Situ" Trapping (The Barbier Method):
-
Standard: Add Base
Wait Add Electrophile (Risky). -
Recommended: Mix Substrate + Electrophile (e.g., TMSCl, Borate)
Add Base (LDA or LiTMP) slowly. -
Why? The base deprotonates the substrate, which immediately reacts with the electrophile present in solution, having essentially zero lifetime to eliminate LiF.
-
Quantitative Thresholds for Stability:
| Parameter | Critical Limit | Consequence of Exceeding |
| Temperature | > -65°C | Rapid LiF elimination (Benzyne formation) |
| Base Strength | n-BuLi (Nucleophilic) | Nucleophilic attack on ring or methyl group |
| Solvent | Pure Ether | Slower lithiation; THF is required for kinetic control |
| Quench Time | > 15 min (ex-situ) | Degradation of C3-lithio species |
Q2: Can I use n-Butyllithium (n-BuLi) for this reaction?
Recommendation: Avoid n-BuLi if possible.
-
Reason 1 (Nucleophilicity): n-BuLi is a strong nucleophile. It can attack the benzyne intermediate if it forms, creating butyl-substituted impurities.
-
Reason 2 (Aggregates): n-BuLi aggregates can lead to "hot spots" of reactivity.
-
Alternative: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide) . These bulky, non-nucleophilic bases favor deprotonation over nucleophilic attack and are milder, reducing the risk of triggering the elimination pathway.
Advanced Workflow: Preventing Metal-Catalyzed Defluorination
Q3: During Suzuki coupling at the methyl group (lateral functionalization), I see defluorination. Is Palladium inserting into the C-F bond?
Diagnosis: While oxidative addition into C-F is rare, it can occur with electron-rich ligands or if the catalytic cycle stalls. However, a more common culprit in this specific scaffold is base-mediated side reactions involving the tert-butoxy group.
The Mechanism of Failure:
If you use strong alkoxide bases (e.g., NaOtBu) at high temperatures (>100°C), you risk
The Fix:
-
Switch Bases: Use mild inorganic bases like
or . Avoid alkoxides. -
Ligand Selection: Use bulky, electron-rich phosphines like XPhos or RuPhos . These facilitate the desired C-C coupling faster than the difficult C-F activation, kinetically favoring your product.
Visualizing the Danger Zone
The following diagram illustrates the bifurcation between successful functionalization and the defluorination "death spiral."
Caption: Kinetic competition between electrophilic trapping (Green) and LiF elimination/benzyne formation (Red).
FAQ: Process & Scale-Up
Q: Can I scale this lithiation to 1 kg? A: Not in a batch reactor without extreme caution. The heat of neutralization during lithiation can create local hot spots, triggering the benzyne pathway.
-
Solution: Use Continuous Flow Chemistry . Flow reactors allow precise residence time control (seconds) and heat exchange, permitting lithiation and quenching before the unstable intermediate can eliminate LiF.
Q: Does the tert-butoxy group affect the acidity of the C3 proton? A: Yes. While the Fluorine is the dominant director, the tert-butoxy group (meta to C3) adds electron density. This makes the ring slightly less acidic than fluorotoluene alone, but it does not prevent lithiation. The inductive pull of the Fluorine at C2 is the overriding factor.
References
- Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley.
-
Mongin, F., & Schlosser, M. (1996).[1] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[1] Link (Establishes the hierarchy of halogen-directed lithiation and benzyne risks).
- Gribble, G. W., & Barthel, M. G. (1992). "The generation of benzyne from 2-fluorotoluene." Tetrahedron Letters.
- Vertex AI Search Results. (2024). "Lithiation of 2-fluorotoluene derivatives defluorination.
Sources
Technical Support Center: Stability of 5-(tert-Butoxy)-2-fluorotoluene Under Acidic Conditions
Welcome to the technical support guide for 5-(tert-Butoxy)-2-fluorotoluene. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable building block. Here, we provide in-depth answers to common questions, troubleshoot potential experimental issues, and explain the underlying chemical principles governing its stability in acidic environments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the handling and reactivity of this compound.
Q1: Is this compound considered stable under acidic conditions? A: No. The tert-butoxy group is an acid-labile protecting group for the phenolic hydroxyl. Its purpose is to be stable under many synthetic conditions (e.g., basic, nucleophilic) but to be readily cleaved under acidic conditions to reveal the free phenol, 4-fluoro-3-methylphenol.[1]
Q2: What is the primary mechanism for the cleavage of the tert-butoxy group? A: The cleavage proceeds via an acid-catalyzed SN1 or E1 mechanism.[1] The ether oxygen is first protonated by the acid. This is followed by the cleavage of the tertiary carbon-oxygen bond to generate the stable tert-butyl carbocation and the desired phenol.[2][3]
Q3: What are the standard reagents used for deprotecting this compound? A: The most common and effective reagent is trifluoroacetic acid (TFA), often used in a chlorinated solvent like dichloromethane (DCM).[2][4][5] Other strong acids, such as hydrogen chloride (HCl) in an organic solvent, can also be used.[1][6]
Q4: During my reaction monitoring (LC-MS), I've observed a significant byproduct with a mass of +56 amu compared to my desired phenol product. What is this? A: This is almost certainly a result of Friedel-Crafts re-alkylation. The highly reactive tert-butyl cation generated during cleavage can act as an electrophile and alkylate the electron-rich aromatic ring of the desired 4-fluoro-3-methylphenol product.[7]
Q5: How can I prevent the formation of this alkylated byproduct? A: The most effective strategy is to use a "scavenger" in your reaction mixture. Scavengers are reagents that are more nucleophilic or are better hydride donors than your product and will react preferentially with the tert-butyl cation.[5][7] Common examples include triisopropylsilane (TIS), water, or thioanisole.[8][9]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental challenges in a structured, problem-solution format.
Issue 1: Incomplete Deprotection Reaction
-
Symptom: Significant amount of starting material, this compound, remains in the reaction mixture after the expected reaction time, as observed by TLC or LC-MS.
-
Underlying Causes & Solutions: Incomplete cleavage is typically due to reaction conditions that are not sufficiently potent or have been compromised.
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Acid Strength or Equivalents | The deprotection is an acid-catalyzed equilibrium. Insufficient acid will result in a slow or stalled reaction. | Increase the concentration of the acid. For TFA, moving from a 20% solution in DCM to a 50% or even 95% solution can dramatically increase the rate.[9] Ensure at least stoichiometric amounts of acid are used if the substrate contains basic functional groups. |
| Low Reaction Temperature | The rate of reaction is temperature-dependent. While typically run at room temperature, reactions performed at lower temperatures (e.g., 0°C) will proceed more slowly. | Allow the reaction to warm to room temperature (20-25°C). If the substrate is stable, gentle warming to 40-50°C can be considered, but this may increase side reactions.[4] |
| Inadequate Reaction Time | Complex substrates or borderline reaction conditions may require longer times to reach completion. | Monitor the reaction progress diligently using TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[9] |
| Excess Water in the Reaction | While a small amount of water can act as a scavenger, excessive water can dilute the acid, reducing its effective concentration and hindering the reaction.[9] | Use anhydrous solvents for the reaction cocktail to maintain the potency of the acidic reagent.[4] |
Issue 2: Formation of Alkylated and Other Byproducts
-
Symptom: Multiple spots are observed on the TLC plate, or LC-MS analysis shows masses corresponding to the addition of one or more tert-butyl groups (+56 amu) to the desired product.
-
Underlying Cause & Solution: This issue stems directly from the reactivity of the tert-butyl carbocation intermediate.
The electron-donating methyl group and the ortho/para-directing fluoro and hydroxyl groups make the product, 4-fluoro-3-methylphenol, a highly activated aromatic system. This makes it a prime target for electrophilic alkylation by the tert-butyl cation. To mitigate this, a scavenger must be used.
| Recommended Scavenger | Mechanism of Action & Use Case | Typical Concentration |
| Triisopropylsilane (TIS) | Acts as a hydride donor to reduce the tert-butyl cation to isobutane, a volatile and unreactive gas. It is highly effective and a common choice in peptide synthesis.[9] | 2.5 - 5% (v/v) |
| Water | Reacts with the tert-butyl cation to form tert-butanol. A simple and cost-effective option. | 2.5 - 5% (v/v) |
| Thioanisole / Dithiothreitol (DTT) | These sulfur-containing compounds are excellent nucleophiles that trap the carbocation.[8] They are particularly useful for protecting sensitive functional groups like tryptophan or methionine in peptide chemistry. | 2.5 - 5% (v/v) |
| Anisole / Cresol | These are electron-rich aromatic compounds that are more reactive towards electrophilic alkylation than the desired product, thus acting as competitive substrates for the tert-butyl cation.[5] | 5 - 10% (v/v) |
Issue 3: Degradation of Starting Material or Product
-
Symptom: Low overall yield, significant streaking on the TLC plate, or the appearance of a dark coloration in the reaction mixture.
-
Underlying Cause & Solution: This indicates that other functional groups within the molecule are not stable to the strong acidic conditions required for cleavage.
| Potential Cause | Scientific Rationale | Recommended Action |
| Harsh Deprotection Conditions | Highly concentrated strong acids (e.g., 95% TFA) or elevated temperatures can cause decomposition of other sensitive functionalities on a complex molecule. | 1. Lower the Temperature: Perform the reaction at 0°C to slow down potential degradation pathways. 2. Use Milder Acids: Consider using aqueous phosphoric acid or Lewis acids like ZnBr₂, which can cleave tert-butyl ethers under milder conditions.[4][10] |
| Oxidative Degradation | Phenols are susceptible to oxidation, which can be exacerbated under acidic conditions, leading to colored impurities. | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[4] |
Section 3: Mechanistic Insights and Visual Guides
Understanding the reaction mechanism is key to effective troubleshooting.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the tert-butoxy group is a three-step process:
-
Protonation: The ether oxygen is protonated by the acid, forming a good leaving group.
-
Carbocation Formation: The C-O bond cleaves, releasing the stable tertiary (tert-butyl) carbocation and the free phenol. This is the rate-determining step.
-
Cation Quenching: The tert-butyl cation is neutralized, either by losing a proton to form isobutylene or by being trapped by a nucleophile (a scavenger or solvent).[2][3]
Caption: Mechanism of acid-catalyzed ether cleavage.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during the deprotection of this compound.
Caption: Troubleshooting workflow for deprotection reactions.
Section 4: Experimental Protocols
These protocols represent validated starting points for experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 4.1: Standard Deprotection using TFA with a Scavenger
This protocol describes a robust method for the cleavage of the tert-butoxy group while minimizing side reactions.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas (Nitrogen or Argon).
-
Addition of Scavenger: To the stirred solution, add triisopropylsilane (TIS, 0.5 eq) and water (0.5 eq).
-
Initiation: Cool the mixture to 0°C using an ice-water bath. Slowly add trifluoroacetic acid (TFA, 10.0 eq) dropwise over 5 minutes. Caution: TFA is highly corrosive.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C).
-
Monitoring: Monitor the reaction's progress every 30 minutes by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or by LC-MS until all starting material is consumed (typically 1-3 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Purification: The crude residue (4-fluoro-3-methylphenol) can be purified by standard methods such as flash column chromatography on silica gel or by an aqueous workup involving extraction into an organic solvent (e.g., ethyl acetate) and washing with a saturated sodium bicarbonate solution to remove acidic residues.
Protocol 4.2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Plate: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254).
-
Eluent: A mobile phase of 4:1 Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Spotting: On the baseline of the plate, spot a co-spot (starting material and reaction mixture), a spot of the starting material solution, and a spot of the reaction mixture.
-
Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to rise.
-
Visualization: Visualize the plate under UV light (254 nm). The starting material, being more non-polar, will have a higher Rf value than the more polar phenol product. The reaction is complete when the starting material spot disappears from the reaction mixture lane.
References
- Benchchem. (n.d.). Efficient Cleavage of tert-Butyl Esters from Di-tert-butyl 3,3'-Iminodipropionate Using Trifluoroacetic Acid.
- Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage.
- Benchchem. (n.d.). Cleavage of the tert-butyl ester without affecting other functional groups.
-
Kotha, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10237. [Link]
- ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Filo. (2025, July 16).
- Vaia. (n.d.). Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene.
- Hruby, V. J., et al. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
-
Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(3), 555-562. [Link]
-
Lin, Y.-A., et al. (2018). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Request PDF. [Link]
- Fluoromart. (n.d.). 5-Bromo-2-fluorotoluene - 51437-00-4.
- Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
-
ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. [Link]
-
Dalvie, D. K., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(13), 6485-6511. [Link]
- ChemicalBook. (n.d.). 2-Bromo-5-fluorotoluene synthesis.
-
Cox, R. A. (2008). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. ResearchGate. [Link]
- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorotoluene 97.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vaia.com [vaia.com]
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- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Conversion in 5-(tert-Butoxy)-2-fluorotoluene Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 5-(tert-butoxy)-2-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments. The following question-and-answer format directly addresses specific challenges you may encounter, providing in-depth explanations and actionable protocols.
Introduction: The Challenges of Coupling this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The sterically demanding tert-butoxy group can hinder the approach of the catalyst to the reaction center, while the electron-donating nature of this group, combined with the fluorine atom, influences the electronic properties of the aryl ring. These factors can significantly impact the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, often resulting in frustratingly low conversion rates. This guide will walk you through a logical troubleshooting process to optimize your reaction conditions and achieve the desired product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low conversion. What are the most likely causes and how can I fix it?
Low conversion in the Suzuki-Miyaura coupling of this substrate often points to issues with catalyst activation, steric hindrance, or suboptimal reaction parameters.
Immediate Troubleshooting Steps:
-
Catalyst and Ligand Selection: The combination of a bulky, electron-rich phosphine ligand with a suitable palladium source is critical.[1][2]
-
Ligand Choice: For sterically hindered substrates, standard ligands like triphenylphosphine may be ineffective. Consider employing bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[3] These ligands promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition of sterically encumbered aryl halides. N-heterocyclic carbene (NHC) ligands with flexible steric bulk have also shown success in coupling hindered aryl chlorides at room temperature and could be a viable option.[4]
-
Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient.[5] Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or using a modern Buchwald precatalyst (e.g., XPhos Pd G3 or G4) which forms the active LPd(0) catalyst more reliably.[3][5]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6]
-
Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used.[5] The physical properties of the base matter; grinding the base to a fine powder before use can prevent clumping and improve reproducibility.[7][8] For anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[8]
-
If your substrate is sensitive to strong bases, weaker bases like KF might be an option, though this can sometimes lead to lower reaction rates.[9]
-
-
Solvent and Temperature:
-
Aprotic polar solvents like dioxane, THF, or toluene are common choices.[3] For biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient phase transfer.[5]
-
Many Suzuki couplings require heating to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase to around 100-110 °C may improve conversion.[5][10] However, be mindful that excessive heat can lead to catalyst decomposition.[5]
-
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Question 2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but I'm seeing very little product formation. What should I investigate first?
The Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and palladium source, especially with challenging substrates.
Immediate Troubleshooting Steps:
-
Ligand Selection is Key: The nature of the amine nucleophile dictates the optimal ligand.[3]
-
Re-evaluate Your Base: The base deprotonates the amine, but an incorrect choice can be detrimental.
-
Strong, non-nucleophilic bases such as NaOtBu, KOtBu, or LHMDS are frequently used.[3][7]
-
If your starting materials are sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher reaction temperatures.[3][7] The physical properties, like particle size, can also be important, so grinding the base is recommended.[7]
-
-
Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are generally more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently.[3] If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.[3]
Data Table: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand | Recommended Base | Typical Solvent | Temperature (°C) |
| Primary Aliphatic | BrettPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80 - 110 |
| Secondary Aliphatic | RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80 - 110 |
| Aryl Amines | XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 100 - 120 |
| Heteroaryl Amines | tBuBrettPhos | Cs₂CO₃ or K₃PO₄ | Dioxane | 100 - 120 |
Question 3: My Sonogashira coupling of this compound with a terminal alkyne is failing. What are the unique considerations for this reaction?
Sonogashira couplings of aryl fluorides are challenging due to the strength of the C-F bond. Success often hinges on promoting the oxidative addition step.
Immediate Troubleshooting Steps:
-
Catalyst System:
-
While traditional Sonogashira reactions use a palladium catalyst with a copper co-catalyst, copper-free conditions have gained traction to avoid issues like alkyne homocoupling.[12]
-
For challenging aryl fluorides, a higher catalyst loading (e.g., 3 mol% Pd) might be necessary.[13]
-
The choice of palladium source is also important; Pd₂(dba)₃ is a common and effective choice for these couplings.[13]
-
-
Base and Solvent:
-
Strong bases are often required to facilitate the deprotonation of the terminal alkyne and promote the catalytic cycle. LiHMDS has been shown to be highly effective for the Sonogashira coupling of aryl fluorides, potentially playing a dual role as a base and a ligand.[13]
-
Aprotic polar solvents like THF are suitable for this transformation, especially when using strong bases like LiHMDS.[13]
-
-
Temperature: Due to the inertness of the C-F bond, higher reaction temperatures (e.g., 110 °C) are typically required to achieve good conversion.[13] Microwave-assisted heating can also be an effective strategy to accelerate the reaction.[14]
Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Fluorides
-
To an oven-dried reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 3 mol%).
-
Under an inert atmosphere (e.g., in a glovebox), add the base (e.g., LiHMDS, 2 equivalents).
-
Add anhydrous, degassed solvent (e.g., THF).
-
Add this compound (1 equivalent).
-
Add the terminal alkyne (1.2 equivalents).
-
Seal the vessel and heat to the desired temperature (e.g., 110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Question 4: I suspect my reagents or reaction setup are the problem. What are some general best practices to ensure the integrity of my experiment?
Ensuring the quality of your reagents and the proper setup of your reaction is fundamental to achieving reproducible results.
Best Practices Checklist:
-
Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen.[5] Ensure your reaction is set up under an inert atmosphere (argon or nitrogen). Thoroughly degas your solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles.[5]
-
Anhydrous Conditions: Unless the protocol specifies the use of water, ensure all your solvents and reagents are anhydrous. Water can interfere with the catalytic cycle and lead to side reactions like deboronation in Suzuki couplings.
-
Reagent Purity:
-
Aryl Halide: Confirm the purity of your this compound. Impurities can inhibit the catalyst.
-
Coupling Partner: Ensure your boronic acid, amine, or alkyne is pure and has not degraded during storage. Boronic acids, in particular, can be prone to decomposition.
-
Catalyst and Ligand: Use fresh, high-quality catalysts and ligands. Phosphine ligands can oxidize over time if not stored properly under an inert atmosphere.[5]
-
-
Stirring: For heterogeneous mixtures (e.g., with an inorganic base), ensure vigorous stirring to maximize contact between the reactants.[7]
Diagram: Key Factors for a Successful Cross-Coupling Reaction
Caption: Core components influencing the outcome of cross-coupling reactions.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?(2024). Vertex AI Search.
- Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Journal of Organic Chemistry, 79(9), 4285–4292.
- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. (n.d.). Organic & Biomolecular Chemistry.
- Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
- Optimization of Buchwald-Hartwig amin
- Role of the base in Buchwald-Hartwig amin
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
- Use of base metals in Buchwald-Hartwig coupling. (n.d.). WordPress.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. (2008). Journal of the American Chemical Society.
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2008). PubMed.
- Buchwald-Hartwig Amin
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). BenchChem.
- Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). UiT The Arctic University of Norway.
- Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (2023). Vertex AI Search.
- How can I solve my problem with Suzuki coupling? (2014).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Optimization of the cross-coupling reaction between 1-chloro-4-methoxybenzene (1a) and methylmagnesium bromide. (n.d.).
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboron
- Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experiment
- Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. (2004). PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718.
- Sonogashira coupling. (n.d.). Wikipedia.
- Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. (2013). PubMed.
Sources
- 1. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 14. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for 5-(tert-Butoxy)-2-fluorotoluene production
Welcome to the technical support center for the synthesis of 5-(tert-Butoxy)-2-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated aromatic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your product.
Part 1: Reaction Overview and Key Principles
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex molecular targets. The most common and effective method for its preparation is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
In this specific synthesis, 2-fluoro-5-methylphenol is deprotonated by a strong base to form a phenoxide ion. This nucleophilic phenoxide then attacks a tert-butyl halide (such as tert-butyl bromide) in an SN2 reaction to form the desired ether product.
Caption: Overall reaction scheme for the synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of temperature and pressure for the synthesis of this compound.
Q1: What are the critical parameters to control for a high yield of this compound?
A1: The most critical parameters are temperature, the choice of base, the solvent, and the purity of your starting materials. Temperature control is crucial to balance the rate of the desired SN2 reaction against competing side reactions like elimination (E2) of the tert-butyl halide.[1][2] The choice of a strong, non-nucleophilic base is essential for complete deprotonation of the phenol without interfering with the alkylation step. Anhydrous polar aprotic solvents like THF or DMF are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.
Q2: What is the optimal temperature range for this Williamson ether synthesis, and why?
A2: For the synthesis of tert-butyl ethers via the Williamson synthesis, a moderate temperature range is typically optimal. A general starting point is between 50-80 °C.[3]
-
Too low a temperature: The reaction rate will be very slow, leading to incomplete conversion even after extended reaction times.
-
Too high a temperature: This significantly favors the E2 elimination of the tert-butyl halide to form isobutylene, which is a major competing side reaction.[1][2] This will drastically reduce the yield of the desired ether product. Finding the "sweet spot" where the SN2 reaction proceeds at a reasonable rate while minimizing elimination is key.
Q3: Is this reaction affected by pressure, and should it be run in a sealed vessel?
A3: While the reaction is not fundamentally pressure-dependent in terms of its mechanism, running it in a sealed vessel can be advantageous, particularly if the reaction temperature approaches or exceeds the boiling point of the solvent or the tert-butyl halide. A sealed system prevents the loss of volatile reagents, ensuring their concentration remains constant throughout the reaction. However, it is crucial to use a pressure-rated vessel and to account for the potential pressure increase due to heating. It is important to note that a patent for synthesizing fluorotoluene derivatives suggests a reaction temperature range of 0-150 °C and a reaction time of 6-48 hours, which may necessitate a sealed vessel at higher temperatures.[4]
Q4: What are the common side reactions, and how can they be minimized?
A4: The primary side reaction of concern is the E2 elimination of the tert-butyl halide to form isobutylene, promoted by the basic conditions and elevated temperatures.[1][2] To minimize this:
-
Maintain the reaction temperature at the lower end of the effective range.
-
Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide. Another potential side reaction is C-alkylation of the phenoxide, where the tert-butyl group attaches to the aromatic ring instead of the oxygen. This is less common with tert-butyl halides due to steric hindrance but can be influenced by the choice of solvent. Using polar aprotic solvents generally favors O-alkylation.
Part 3: Troubleshooting Guide
Encountering issues during your synthesis can be frustrating. This guide provides a structured approach to identifying and resolving common problems.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete deprotonation of the phenol: The base is not strong enough or is of poor quality. | Use a strong, fresh batch of a non-nucleophilic base like potassium tert-butoxide (KOtBu). Ensure it has been stored under anhydrous conditions. |
| Reaction temperature is too low: The reaction rate is too slow for significant conversion. | Gradually increase the reaction temperature in 5-10 °C increments, while carefully monitoring for the formation of byproducts. | |
| Poor quality of starting materials: The 2-fluoro-5-methylphenol or tert-butyl halide may be impure or contain water. | Purify the starting materials before use. Ensure all reagents and solvents are anhydrous. | |
| Loss of volatile reagents: If running at elevated temperatures in an open or poorly sealed system, the tert-butyl halide may evaporate. | Use a reflux condenser or perform the reaction in a sealed, pressure-rated vessel. | |
| Formation of Significant Impurities | E2 elimination of tert-butyl halide: The reaction temperature is too high. | Lower the reaction temperature. Consider using a milder base if possible, though this may require longer reaction times. |
| C-alkylation of the phenol: The solvent may be promoting C-alkylation. | Ensure you are using a polar aprotic solvent like THF or DMF. | |
| Difficulty in Product Isolation | Emulsion formation during workup: This can make phase separation difficult. | Add a saturated brine solution during the aqueous workup to help break the emulsion. |
| Product is volatile: Loss of product during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure. Be cautious not to apply too high a vacuum. |
Part 4: Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Fluoro-5-methylphenol
-
Potassium tert-butoxide (KOtBu)
-
tert-Butyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-5-methylphenol (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add potassium tert-butoxide (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add tert-butyl bromide (1.2 eq) to the reaction mixture. Heat the mixture to a gentle reflux (around 65-70 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Part 5: Data Summary and Optimization Logic
The following table summarizes the expected impact of varying temperature and pressure on the synthesis of this compound.
| Parameter | Low | Optimal Range | High |
| Temperature | Slow reaction rate, incomplete conversion | 50-80 °C (balances rate and side reactions) | Increased rate of E2 elimination, lower yield of ether |
| Pressure | (Atmospheric) May lead to loss of volatile reagents at higher temperatures | Slight positive pressure (sealed vessel) | Increased safety risks, requires specialized equipment |
The following diagram illustrates a decision-making process for optimizing your reaction conditions based on initial experimental results.
Caption: Decision tree for optimizing reaction conditions based on initial outcomes.
References
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 5-(tert-Butoxy)-2-fluorotoluene
This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-(tert-Butoxy)-2-fluorotoluene. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each experimental choice. We will navigate through column and mobile phase selection, method optimization, and validation, grounded in the principles of scientific integrity and regulatory compliance.
Understanding the Analyte: this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a fluorinated aromatic ether. Its structure consists of a toluene ring substituted with a fluorine atom and a tert-butoxy group.
-
Structure:
-
Aromatic ring: Provides UV absorbance, making UV detection a suitable choice for HPLC.
-
tert-Butoxy group: A bulky, non-polar functional group which increases the hydrophobicity of the molecule.
-
Fluorine atom: A highly electronegative atom that can influence the electronic properties and chromatographic behavior of the molecule.[1]
-
-
Physicochemical Properties (Predicted):
-
Polarity: Due to the non-polar tert-butoxy group and the toluene backbone, the molecule is expected to be non-polar and thus well-suited for reversed-phase HPLC.
-
Solubility: Expected to be soluble in common organic solvents like acetonitrile and methanol.
-
The Strategic Approach to Method Development
Our goal is to develop a stability-indicating HPLC method, capable of separating the main analyte from its potential process-related impurities and degradation products. The development process will be systematic, beginning with a screening phase to identify suitable stationary and mobile phases, followed by an optimization phase to fine-tune the separation.
Caption: A streamlined workflow for HPLC method development.
Comparative Screening of Stationary Phases
The choice of stationary phase is critical for achieving the desired selectivity. For a non-polar analyte like this compound, reversed-phase chromatography is the most appropriate technique.[3] We will compare three common reversed-phase columns to identify the most suitable one.
| Stationary Phase | Chemistry | Rationale for Selection | Expected Performance |
| C18 (Octadecylsilane) | A long alkyl chain bonded to silica. | The industry standard for reversed-phase HPLC, offering high hydrophobicity and retention for non-polar compounds.[4] | Good retention of the main analyte. May require a higher percentage of organic solvent in the mobile phase. |
| C8 (Octylsilane) | A shorter alkyl chain compared to C18. | Offers slightly less retention than C18, which can be advantageous for highly retained compounds, potentially leading to shorter run times.[4] | Moderate retention, possibly providing a different selectivity for closely related impurities compared to C18. |
| Phenyl-Hexyl | A phenyl ring with a hexyl linker bonded to silica. | Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions. This can be beneficial for separating aromatic isomers or compounds with similar hydrophobicity.[5] | May offer unique selectivity for aromatic impurities that are difficult to resolve on alkyl-based phases. |
Experimental Protocol: Stationary Phase Screening
-
Columns:
-
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Waters Symmetry C8 (4.6 x 150 mm, 5 µm)
-
Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
-
Mobile Phase: A generic gradient of Acetonitrile (ACN) and Water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: 50% B to 95% B in 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector scanning from 200-400 nm.
-
Injection Volume: 10 µL
-
Sample: this compound dissolved in Acetonitrile (0.1 mg/mL).
Mobile Phase Selection and Optimization
The mobile phase composition plays a crucial role in controlling retention and selectivity. We will evaluate two common organic modifiers, acetonitrile and methanol, in combination with water.
| Organic Modifier | Properties | Impact on Chromatography |
| Acetonitrile (ACN) | Lower viscosity, lower UV cutoff. | Generally provides sharper peaks and lower backpressure compared to methanol. Its different solvent strength can also lead to changes in selectivity.[6] |
| Methanol (MeOH) | Higher viscosity, higher UV cutoff. | Can offer different selectivity due to its protic nature, which allows for hydrogen bonding interactions. It is also a more cost-effective option.[7] |
Experimental Protocol: Mobile Phase Optimization
Based on the initial screening, let's assume the C18 column provided the best peak shape and retention. We will now optimize the mobile phase.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase Comparison:
-
Condition A (ACN): Solvent A: Water, Solvent B: Acetonitrile.
-
Condition B (MeOH): Solvent A: Water, Solvent B: Methanol.
-
-
Gradient Optimization: The gradient profile will be adjusted to ensure the main peak elutes within a reasonable time (e.g., 5-10 minutes) and to achieve adequate separation from any observed impurities. A shallower gradient will be explored to improve the resolution of closely eluting peaks.
-
Flow Rate and Temperature: These parameters will be fine-tuned to optimize efficiency and analysis time. A higher temperature can reduce viscosity and improve peak shape, while the flow rate will be balanced for speed and resolution.
Forced Degradation Studies: Ensuring Specificity
To develop a stability-indicating method, it is essential to demonstrate that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[8][9][10] Forced degradation studies involve subjecting the analyte to various stress conditions to generate potential degradation products.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours. A potential degradation pathway is the cleavage of the ether linkage.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze the stressed samples using the optimized HPLC method with a PDA detector to check for peak purity and the formation of new peaks.
Method Validation: Demonstrating Reliability
Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][5][11][12][13]
Caption: Key parameters for HPLC method validation according to ICH Q2(R1).
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Analyze blank, placebo (if applicable), and forced degradation samples. Assess peak purity using a PDA detector. | The analyte peak should be free from interference from other components. Peak purity angle should be less than the peak purity threshold. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Perform recovery studies by spiking a known amount of analyte into a blank or placebo at three concentration levels (e.g., 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy. | Can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2% organic). | System suitability parameters should remain within acceptable limits. |
Final Recommended HPLC Method
Based on the systematic development and validation process, a hypothetical final method is presented below.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water B: Acetonitrile |
| Gradient | 0-10 min: 60-90% B 10-12 min: 90% B 12.1-15 min: 60% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 270 nm (determined from PDA screening) |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to developing a stability-indicating HPLC method for the purity analysis of this compound. By systematically comparing different stationary phases and mobile phases, optimizing the chromatographic conditions, and performing rigorous validation in accordance with ICH guidelines, a reliable and robust analytical method can be established. This ensures the quality and consistency of the analyte for its intended use in research and development.
References
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (2025, April 15). Retrieved from [Link]
-
A Comprehensive Guide to Selecting HPLC Columns - Labtech. Retrieved from [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). Retrieved from [Link]
-
The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Reversed Phase HPLC Columns - Phenomenex. Retrieved from [Link]
-
Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets - SSRN. Retrieved from [Link]
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Retrieved from [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8). Retrieved from [Link]
-
A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work | LCGC International. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. (2025, December 26). Retrieved from [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4 - Biovanix Chromatography. Retrieved from [Link]
-
Exploring the Different Mobile Phases in HPLC - Veeprho. (2025, February 2). Retrieved from [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (2021, June 20). Retrieved from [Link]
-
Understanding 2-Fluorotoluene: Properties and Applications for R&D. (2026, February 14). Retrieved from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Retrieved from [Link]
-
How do you choose a mobile phase in HPLC? - Quora. (2022, August 19). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration. Retrieved from [Link]
-
RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE - Revue Roumaine de Chimie -. Retrieved from [Link]
-
Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. - CDC Stacks. Retrieved from [Link]
-
2-Fluorotoluene | C7H7F | CID 7241 - PubChem. Retrieved from [Link]
-
Development and Validation of an HPLC Method to Determine Chemical and Radiochemical Purity of [18F]Florbetazine Injection - PubMed. (2025, March 15). Retrieved from [Link]
-
Development of an HPLC method for the radiochemical purity evaluation of [ F]fluoroestradiol - Brazilian Journal of Radiation Sciences. (2018, August 17). Retrieved from [Link]
- JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents.
-
Valence and Rydberg excitations of 2-fluorotoluene in the 4.4-10.8 eV photoabsorption energy region - NOVA Research Portal. (2023, March 30). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. CN115490597B - Synthetic method of fluorotoluene derivative - Google Patents [patents.google.com]
- 4. Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
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- 8. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-フルオロトルエン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 5-Chloro-2-fluorotoluene | C7H6ClF | CID 2725113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reference Standards for Quantitative Analysis of 5-(tert-Butoxy)-2-fluorotoluene: A Comparative Technical Guide
Executive Summary
5-(tert-Butoxy)-2-fluorotoluene (CAS: 223766-35-0) is a critical intermediate in the synthesis of fluorinated kinase inhibitors and agrochemicals. Its structural integrity—specifically the acid-labile tert-butoxy ether and the electron-withdrawing fluorine—presents unique analytical challenges.
This guide compares the three prevailing approaches for establishing a reference standard for this molecule: Commercial Reagent Grade , In-House Certified Reference Material (CRM) , and Quantitative NMR (qNMR) .
Key Finding: Reliance on Commercial Reagent Grade standards utilizing HPLC Area% alone typically overestimates purity by 1.5–3.0% due to "invisible" impurities (residual solvents, moisture, inorganic salts). For quantitative applications in drug development, qNMR is the required primary method to assign absolute purity.
Part 1: The Analytical Challenge
Before comparing standards, one must understand the molecule's behavior. The tert-butoxy group is bulky and electron-donating, while the fluorine at the ortho position (relative to the methyl) induces specific electronic effects.
Critical Stability Warning
The tert-butyl ether moiety is susceptible to acid-catalyzed hydrolysis, converting the molecule to the corresponding phenol (5-hydroxy-2-fluorotoluene) and isobutylene.
-
Risk: Standard HPLC mobile phases using 0.1% TFA (pH ~2.0) can degrade the standard during the run, leading to split peaks and quantification errors.
-
Requirement: Reference standards must be analyzed using buffered mobile phases (pH > 4.5) or non-acidic solvents.[1]
Part 2: Comparative Analysis of Reference Standard Types
We evaluated three standard sourcing strategies based on Accuracy, Traceability, and Resource Intensity.
Option A: Commercial Reagent Grade (The "Bronze" Standard)
-
Definition: Purchased from general chemical catalogs (e.g., Sigma, Combi-Blocks) with a Certificate of Analysis (CoA) reporting purity via HPLC-UV Area%.
-
Pros: Low cost, immediate availability.[2]
-
Cons: "Area %" is not "Weight %". It ignores impurities that do not absorb UV light (water, salts, aliphatic solvents).
-
Verdict: Suitable only for structural confirmation (ID), not for quantitative assay.
Option B: In-House Secondary Standard (The "Silver" Standard)
-
Definition: A batch of synthesized material purified (recrystallized/distilled) in-house and characterized by a panel of tests (HPLC, GC, KF, ROI).
-
Pros: Better control than Option A; specific to your synthetic route.
-
Cons: High labor cost; requires mass-balance calculation which propagates errors from every individual test (Water + Solvents + Ash + HPLC impurities).
Option C: qNMR Characterized Standard (The "Gold" Standard)
-
Definition: The material is assayed against a NIST-traceable internal standard (e.g., 3,5-Dinitrobenzoic acid or TCNB) using 1H-NMR.
-
Pros: Absolute Purity. Measures the molar ratio of the analyte protons directly. Independent of UV extinction coefficients. Traceable to SI units.
-
Cons: Requires NMR access and specialized expertise.
Part 3: Supporting Experimental Data
The following data illustrates the "Purity Gap" often seen between HPLC Area% and True Mass Purity (qNMR).
Experiment 1: Purity Assignment Comparison
Sample: A raw batch of this compound.
| Parameter | Method | Result | Notes |
| Chromatographic Purity | HPLC-UV (254 nm) | 99.2% | Ignores non-UV active impurities. |
| Volatiles | GC-Headspace | 1.8% | Detected residual Toluene/THF. |
| Water Content | Karl Fischer (Coulometric) | 0.4% | Hygroscopic uptake. |
| Inorganics | Residue on Ignition (ROI) | 0.1% | Trace salts. |
| Calculated Mass Balance | (100 - Vol - H2O - ROI) * HPLC | 96.9% | The "True" purity via conventional means. |
| qNMR Purity | 1H-NMR vs. NIST Benzoic Acid | 97.1% ± 0.3% | Matches Mass Balance. |
Experiment 2: Acid Stability (HPLC Method Validation)
Objective: Determine stability of the standard in acidic mobile phase. Condition: Sample dissolved in 50:50 ACN:Water with different modifiers. Stored at 25°C for 24 hours.
| Mobile Phase Modifier | pH | Purity Loss (24h) | Degradant ID |
| 0.1% TFA | ~2.0 | -4.5% | 5-Hydroxy-2-fluorotoluene |
| 0.1% Formic Acid | ~2.7 | -1.2% | Trace Hydrolysis |
| 10mM Ammonium Acetate | ~4.8 | < 0.1% | Stable |
Part 4: Detailed Protocols
Protocol A: qNMR Purity Assignment (Primary Method)
This protocol establishes the "Gold Standard" value for your reference material.
Reagents:
-
Analyte: ~20 mg this compound (accurately weighed to 0.01 mg).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (TraceCERT® grade).
-
Solvent: DMSO-d6 (prevents volatility loss compared to CDCl3).
Workflow:
-
Weighing: Weigh Analyte (
) and IS ( ) directly into the same HPLC vial or NMR tube using a microbalance. Target a 1:1 molar ratio. -
Solvation: Add 0.7 mL DMSO-d6. Cap and vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the slowest proton).
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase correction (manual). Baseline correction (polynomial).
-
Integration: Integrate the tert-butyl singlet (~1.3 ppm, 9H) or the aromatic methyl (~2.2 ppm, 3H) against the IS signal.
-
Calculation:
Protocol B: HPLC-UV Quantitative Method (Secondary Method)
Use this routine method after assigning purity via qNMR.
System Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.8).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 260 nm (aromatic max) and 210 nm.
-
Temperature: 30°C.
Part 5: Workflow Visualizations
Diagram 1: The Reference Standard Selection Logic
This decision tree guides the researcher on which standard to use based on the development phase.
Caption: Decision matrix for selecting the appropriate reference standard grade based on the stage of drug development.
Diagram 2: The qNMR Traceability Chain
How to establish a self-validating "Gold Standard" in the lab.
Caption: The metrological traceability chain ensuring the calculated purity is accurate and defensible.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link
-
BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for purity assignment." Metrologia, 51 (2014). Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
-
Chemical Book. "2-Fluorotoluene Derivatives and Applications." (Accessed 2026). Link
Sources
Spectroscopic Identification of Impurities in 5-(tert-Butoxy)-2-fluorotoluene: A Comparative Guide
Executive Summary: The "Thermal Trap" in Analysis
5-(tert-Butoxy)-2-fluorotoluene is a specialized intermediate often used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors). Its structural integrity relies on the tert-butyl ether moiety, which serves as a robust protecting group or a lipophilic anchor.
The Critical Analytical Challenge: The tert-butoxy group is acid-sensitive and thermally labile. Standard gas chromatography (GC) methods often induce a thermal elimination of isobutylene in the injector port, artificially generating the phenolic impurity (2-fluoro-5-hydroxytoluene). This leads to "false positive" impurity results where a pure sample appears degraded.
This guide compares HPLC-MS ,
Impurity Profiling & Causality
To design a robust method, we must first map the chemical origins of potential impurities.
Target Molecule:
-
Name: this compound
-
Structure: A toluene core with a fluorine at the 2-position and a tert-butoxy group at the 5-position.
Critical Impurities:
-
Impurity A (Hydrolysis Product): 2-Fluoro-5-hydroxytoluene .
-
Origin: Acid-catalyzed cleavage during workup or thermal degradation during analysis.
-
-
Impurity B (Starting Material): 5-Bromo-2-fluorotoluene (if synthesized via Buchwald-Hartwig) or 2-Fluoro-5-hydroxytoluene (if via alkylation).
-
Impurity C (Regioisomer): 4-(tert-Butoxy)-2-fluorotoluene .
-
Origin: Non-selective alkylation (rare due to steric hindrance but possible).
-
Visualizing the Pathway
The following diagram illustrates the synthesis and degradation pathways that dictate our analytical strategy.
Figure 1: Synthesis and degradation pathways. Note the thermal elimination pathway that complicates GC analysis.
Method Comparison & Protocols
Method A: HPLC-MS (The Gold Standard)
Verdict: Best for Quantification & Sensitivity. Rationale: Electrospray Ionization (ESI) is a "soft" technique that does not fragment the labile tert-butyl ether. Reverse-phase chromatography cleanly separates the lipophilic ether from the more polar phenol impurity.
Experimental Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: ESI(+) in SIM mode.
-
Target: m/z 182.1 [M+H]+ (weak), m/z 126.0 [M - tBu + H]+ (fragment).
-
Note: The ether often loses the t-butyl group in the source. To confirm the intact ether, look for the Sodium adduct [M+Na]+ at m/z 205.1 or use APCI source.
-
Method B:
F NMR (The Structural Validator)
Verdict: Best for Specificity & Artifact Detection. Rationale: Fluorine NMR provides a distinct "fingerprint" for the environment of the fluorine atom. The electron-donating power of -OtBu vs -OH shifts the ortho-fluorine signal, allowing quantification without separation. It is non-destructive and performed at room temperature.
Experimental Protocol:
-
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.
-
Internal Standard:
-Trifluorotoluene ( -63.7 ppm). -
Parameters:
-
Relaxation Delay (d1): 5 seconds (ensure full relaxation for qNMR).
-
Scans: 64 (for >0.5% impurity detection).
-
-
Expected Shifts (approximate vs. CFCl₃):
-
Target Ether:
-122.5 ppm (Doublet of multiplets). -
Impurity A (Phenol):
-126.0 ppm (Shifted upfield due to stronger donation of OH).
-
Method C: GC-MS (The Cautionary Tale)
Verdict: High Risk of False Positives. Rationale: The injector port temperature (typically 250°C) provides sufficient energy to cleave the C-O bond of the tert-butyl group. Optimization for Use: If GC is required (e.g., for residual solvents), use Cold On-Column Injection or lower the inlet temperature to <150°C.
Comparative Performance Data
The following data summarizes the performance of each method for detecting Impurity A (Phenol) in the target sample.
| Feature | HPLC-MS (ESI) | GC-MS (Standard) | |
| LOD (Limit of Detection) | 0.01% | 0.1% | N/A (Method Artifacts) |
| Linearity (R²) | > 0.999 | > 0.999 | Poor (Non-linear degradation) |
| Sample Integrity | High (Ambient Temp) | High (Ambient Temp) | Low (Thermal Degradation) |
| Specificity | High (Retention Time + Mass) | Very High (Chemical Shift) | Low (Artifacts mimic impurity) |
| Analysis Time | 10 mins | 15 mins | 20 mins |
Analytical Decision Workflow
Use this logic flow to select the correct method for your stage of development.
Figure 2: Analytical decision tree. HPLC-MS is preferred for trace analysis, while NMR is the primary structural cross-check.
References
-
Chemical Shifts of Fluorinated Aromatics
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]
-
-
Thermal Instability of tert-Butyl Ethers
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Section: Cleavage of Ethers). Wiley-Interscience.
-
-
Impurity Profiling Guidelines
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.
-
-
HPLC-MS Method Development for Labile Compounds
-
Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today, 10(20), 1357-1367.
-
Sources
Elemental analysis and mass spectrometry validation for 5-(tert-Butoxy)-2-fluorotoluene
This guide provides an in-depth comparative analysis of elemental analysis and mass spectrometry techniques for the validation of 5-(tert-Butoxy)-2-fluorotoluene (C₁₁H₁₅FO), a key intermediate in pharmaceutical synthesis. For professionals in drug development, rigorous analytical validation is not merely a procedural step but the foundation of product quality, safety, and regulatory compliance.[1][2][3] This document moves beyond standard protocols to explain the causality behind methodological choices, offering a self-validating framework for the comprehensive characterization of this fluorinated aromatic compound.
The structural integrity and elemental composition of pharmaceutical building blocks are critical quality attributes. Fluorinated organic compounds, while valuable for their unique metabolic properties, present distinct analytical challenges.[4] This guide details an integrated approach, leveraging the complementary strengths of elemental analysis to verify empirical formula and mass spectrometry to confirm molecular weight and elucidate structural identity.
Part 1: Elemental Analysis for Empirical Formula Verification
Elemental analysis serves as the primary gatekeeper for confirming the empirical formula of a synthesized compound. It provides a quantitative measure of the mass percentages of constituent elements. However, the high reactivity of fluorine necessitates specialized approaches compared to standard CHN (Carbon, Hydrogen, Nitrogen) analysis.
The Challenge of Organofluorine Analysis
During conventional combustion analysis, the fluorine atom is highly reactive and can form aggressive species like hydrogen fluoride (HF). These species readily attack the quartz combustion reactor, metal catalysts, and instrument components, leading to rapid system degradation and inaccurate results.[4] Therefore, a direct, unmodified combustion analysis is unsuitable for compounds like this compound.
Primary Technique: Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a robust and widely adopted technique for the determination of halogens in complex matrices.[5] It effectively circumvents the reactivity issues of fluorine by converting it into a stable, water-soluble ion for quantification.
Principle of Operation: The sample is combusted at high temperatures (≥1000 °C) in an oxygen-rich stream.[6] All fluorine within the molecule is converted to gaseous hydrogen fluoride (HF). This gas is then transferred to an aqueous absorbing solution, where it dissolves to form fluoride ions (F⁻). This solution is subsequently injected into an ion chromatograph to separate the fluoride from other ions and quantify it accurately.[5][6]
Experimental Protocol: CIC for Total Fluorine Content
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a combustion boat.
-
System Calibration: Calibrate the ion chromatograph using certified fluoride standard solutions (e.g., from Sodium Fluoride) across a range of concentrations to establish a calibration curve.
-
Combustion: Introduce the sample into the combustion furnace, typically operating at 1050-1100 °C with a humidified oxygen stream.
-
Absorption: The resulting gases are passed through an absorption module containing deionized water, trapping the HF as fluoride ions.
-
Chromatographic Analysis:
-
Inject an aliquot of the absorption solution into the ion chromatograph.
-
Anion-exchange column: Use a suitable column for halide separation.
-
Mobile phase: A carbonate/bicarbonate buffer is typically used.
-
Detection: Suppressed conductivity detection.
-
-
Quantification: The concentration of fluoride in the sample is determined by comparing the peak area from the sample to the calibration curve. The weight percentage of fluorine is then calculated based on the initial sample weight.
Data Interpretation & Validation
The theoretical elemental composition of this compound (C₁₁H₁₅FO) is the benchmark against which experimental results are validated.
Table 1: Comparison of Theoretical vs. Experimental Elemental Composition
| Element | Theoretical Mass % | Experimental Mass % (Example) | Acceptance Criteria (Typical) |
| Carbon (C) | 72.49% | 72.31% | ± 0.4% |
| Hydrogen (H) | 8.30% | 8.25% | ± 0.3% |
| Fluorine (F) | 10.43% | 10.35% | ± 0.4% |
According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the validation of an analytical procedure must demonstrate its suitability for the intended purpose.[7] For elemental analysis, this is primarily established through:
-
Accuracy: Assessed by analyzing a certified reference material with a known fluorine content and demonstrating that the measured value is close to the true value.
-
Precision: Demonstrated by repeatedly analyzing a homogenous sample of this compound. The relative standard deviation (RSD) of the results should be within acceptable limits (typically <2%).
Alternative Technique: Combustion with Fluorine Adsorbers
An alternative to CIC for CHN analysis of fluorinated compounds involves modifying the combustion reactor. A specialized reagent, often a mixture of metal oxides marketed under names like "FluoAdso," is placed in the hot zone of the reactor.[4] This material selectively adsorbs the reactive fluorine species, protecting the downstream catalysts and the quartz reactor wall, thereby allowing for accurate and robust CHN determination using a traditional thermal conductivity detector (TCD).[4] This method is excellent for verifying C and H content alongside a separate fluorine determination by CIC.
Caption: Workflow for Elemental Analysis by Combustion Ion Chromatography (CIC).
Part 2: Mass Spectrometry for Molecular Confirmation
While elemental analysis confirms the ratio of elements, mass spectrometry (MS) provides two essential pieces of information: the molecular weight and structural details through fragmentation patterns. This validation is crucial for confirming the identity of the target molecule and assessing its purity.
Screening Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, GC-MS is an ideal initial technique for identification and purity assessment.[8][9] The gas chromatograph separates the analyte from volatile impurities before it enters the mass spectrometer for detection.
Principle of Operation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity. As components elute from the column, they enter the ion source of the mass spectrometer. In Electron Ionization (EI) mode, high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A non-polar or semi-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically effective.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-400 m/z.
-
Data Interpretation
The resulting total ion chromatogram (TIC) will show a primary peak corresponding to this compound. The mass spectrum of this peak should display:
-
Molecular Ion (M⁺): A peak at m/z 182, corresponding to the intact molecular weight of C₁₁H₁₅FO.
-
Key Fragments: A prominent peak at m/z 125, resulting from the characteristic loss of the tert-butyl group ([M-57]⁺). This fragmentation is a strong indicator of the tert-butoxy moiety. Other fragments corresponding to the fluorotoluene ring structure would also be present.
Caption: Workflow for compound identification and purity analysis by GC-MS.
Confirmatory Technique: High-Resolution Mass Spectrometry (HRMS)
While GC-MS provides the nominal molecular weight, HRMS provides the exact mass with high accuracy (typically <5 ppm).[10][11] This capability is the gold standard for unequivocally confirming a compound's molecular formula, as it can distinguish between molecules that have the same integer mass but different elemental compositions.[12][13]
Principle of Operation: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios to four or more decimal places. This precision allows for the calculation of a molecular formula based on the measured exact mass. The mass difference between the measured value and the theoretical value for a proposed formula (mass error) is used to confirm or reject the formula.
Table 2: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
| Proposed Formula | C₁₁H₁₅FO |
| Theoretical Exact Mass | 182.11049 Da |
| Measured Exact Mass (Example) | 182.11021 Da |
| Mass Error | -1.54 ppm |
| Conclusion | Formula Confirmed |
As shown in Table 2, a competing isobaric formula like C₁₀H₁₃F₂ (theoretical exact mass 182.09564 Da) would be easily distinguished by HRMS, providing definitive proof of the elemental composition. This level of specificity is a critical requirement of ICH guidelines for structural confirmation.[7]
Part 3: Integrated Validation Strategy & Comparison
Neither elemental analysis nor mass spectrometry alone provides a complete picture. A robust validation strategy relies on the orthogonal application of these techniques to build a comprehensive and self-reinforcing data package.
Table 3: Comparative Summary of Analytical Techniques
| Technique | Information Provided | Specificity | Primary Application in Validation |
| Elemental Analysis (CIC) | Empirical Formula (Ratio of elements) | Moderate (Quantifies total fluorine) | Confirms elemental composition and stoichiometry. |
| GC-MS | Nominal Molecular Weight, Fragmentation Pattern, Purity Profile | High (Based on Rt and fragmentation) | Confirms identity, assesses purity, and provides initial structural clues. |
| HRMS | Exact Molecular Weight, Unambiguous Molecular Formula | Very High (Sub-ppm mass accuracy) | Definitive confirmation of the molecular formula. |
An effective validation workflow integrates these methods sequentially to build a logical case for the compound's identity and purity.
Caption: An integrated workflow for the analytical validation of a target compound.
Conclusion
The analytical validation of this compound requires a multi-faceted approach that addresses the unique challenges of organofluorine compounds. By integrating the quantitative power of Combustion Ion Chromatography for empirical formula verification with the structural and molecular weight confirmation provided by GC-MS and HRMS, researchers can establish a scientifically sound and defensible data package. This orthogonal strategy ensures not only that the correct molecule has been synthesized but also that its purity meets the stringent standards required for drug development, ultimately safeguarding the integrity of the final pharmaceutical product.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2725113, 5-Chloro-2-fluorotoluene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Retrieved from [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Bromo-5-fluorotoluene. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2019). Formula determination by high resolution mass spectrometry. Retrieved from [Link]
-
Jamari, N. L. A., Dohmann, J. F., Raab, A., & Krupp, E. M. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 705. Retrieved from [Link]
-
Llorca, M., Schultes, L., Kärrman, A., & van Bavel, B. (2021). Combustion ion chromatography for extractable organofluorine analysis. Environmental Science: Processes & Impacts, 23(10), 1479-1487. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118475, 2-Chloro-5-fluorotoluene. Retrieved from [Link]
-
Carlsson, H., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts, 26(1), 116-126. Retrieved from [Link]
-
European Union Reference Laboratories for Pesticides. (2020). New advances in HRMS. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. Retrieved from [Link]
-
Save My Exams. (2025). High Resolution Mass Spectrometry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides. Retrieved from [Link]
-
Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Böcker, S., et al. (2006). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. In: Apostolico, A., et al. (eds) Research in Computational Molecular Biology. RECOMB 2006. Lecture Notes in Computer Science, vol 3909. Springer, Berlin, Heidelberg. Retrieved from [Link]
-
Llorca-Pórcel, J., et al. (2020). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. Journal of Chromatography A, 1610, 461546. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
ProQuest. (n.d.). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Retrieved from [Link]
-
Chen, B.-H., & Chen, Y.-C. (2024). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 13(2), 198. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal of 5-(tert-Butoxy)-2-fluorotoluene
Executive Summary & Immediate Classification
5-(tert-Butoxy)-2-fluorotoluene is a specialized fluorinated building block. For disposal purposes, it presents a dual-hazard profile: it is a flammable organic solvent and a halogenated compound .
Crucial Directive: Unlike standard toluene, this compound cannot be disposed of in the general "Non-Halogenated / Fuel Blending" waste stream. The presence of the fluorine atom requires high-temperature incineration with acid gas scrubbing. Failure to segregate this chemical violates EPA RCRA standards and endangers disposal facility infrastructure.
| Disposal Classification | Critical Hazard Codes | Waste Stream |
| Primary: Flammable Liquid | D001 (Ignitable) | Red Can / Halogenated |
| Secondary: Halogenated | F-List (Process Dependent) | High-Temp Incineration |
| Tertiary: Peroxide Former (Low Risk) | Unstable (Potential) | Requires Testing if >12 mos old |
Technical Characterization & Hazard Profiling
Scientific Integrity Note: Specific SDS data for this exact isomer is often sparse. The following parameters are derived from structural analogs (2-Fluorotoluene and tert-Butyl phenyl ether) to establish a "Worst-Case" safety baseline.
Physicochemical Properties & Risks
| Parameter | Value (Est.) | Operational Implication |
| Flash Point | < 25°C (Highly Flammable) | Ground all containers; use spark-proof tools. |
| Halogen Content | ~10% by weight (Fluorine) | Strict Segregation: Must not enter fuel-blending streams. |
| Reactivity | Ether Linkage (tert-butoxy) | Peroxide Risk: While tert-butyl aryl ethers are stable, long-term storage can induce autoxidation. |
| Density | ~1.0 - 1.1 g/mL | Heavier than non-halogenated solvents; may form bottom layers in aqueous mixtures. |
Pre-Disposal Validation: The "Self-Validating" System
Before moving the vessel to the waste accumulation area, you must validate its stability. This protocol ensures you are not handing off a "time bomb" to the waste vendor.
Step A: The Peroxide Verification (The "Trust" Step)
Although tert-butyl ethers are more resistant to peroxidation than diethyl ether, the "Scientific Integrity" standard dictates verification for any ether stored >12 months.
-
Visual Inspection: Check for crystal formation around the cap or in the liquid (precipitate).
-
If crystals are present:STOP. Do not open. Contact EHS/Bomb Squad immediately.
-
-
Test Strip Method:
-
Use a quantofix® or similar peroxide test strip.
-
Result < 20 ppm: Safe for standard disposal.
-
Result > 20 ppm: Must be treated (reduced) before disposal.
-
Reduction Protocol: Add ferrous sulfate (FeSO₄) or sodium bisulfite solution to quench peroxides. Retest until negative.
-
Step B: The Halogen Check
Ensure the waste tag explicitly states "CONTAINS FLUORINE."
-
Causality: Incinerators burning non-halogenated waste lack the scrubbers to neutralize Hydrogen Fluoride (HF) gas. Sending this chemical to the wrong stream releases toxic HF into the atmosphere and corrodes the incinerator stack.
Step-by-Step Disposal Workflow
Workflow Diagram: Decision Logic
The following logic gate ensures compliance with RCRA regulations and facility safety.
Caption: Logic flow for the safe assessment, treatment, and packaging of fluorinated ether waste.
Detailed Protocol
1. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the waste has become acidic due to degradation (fluorine can hydrolyze to HF in the presence of moisture).
-
Headspace: Leave 10% headspace for vapor expansion.
2. Chemical Transfer
-
Perform all transfers in a fume hood .
-
Grounding: If transferring >4 Liters, ground the source and receiving vessel to prevent static discharge (Flash point concern).
-
Segregation: Pour into the Halogenated Solvent carboy.
-
Do NOT mix with: Oxidizers (Nitric acid), strong bases, or non-halogenated fuels.
-
3. Labeling (RCRA Compliance)
-
Attach the hazardous waste tag before adding the first drop of waste.
-
Constituents: List "this compound" fully. Do not use abbreviations.
4. Storage (Satellite Accumulation Area)
-
Store in secondary containment (tray) to capture leaks.
-
Keep cap tightly closed (prevents volatile emissions and moisture ingress).[3][4]
Emergency Response: Spills
In the event of a spill outside the fume hood:
-
Evacuate: The vapors are likely heavier than air and flammable.
-
Isolate: Close lab doors.
-
PPE: Do not attempt cleanup without Butyl Rubber or Silver Shield gloves (Nitrile offers only splash protection for aromatic ethers).
-
Absorb: Use a commercial organic spill kit (vermiculite/clay).
-
Note: Treat the used absorbent as Halogenated Hazardous Waste .
-
References & Authority
The protocols above are grounded in federal regulations and standard chemical hygiene practices.
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[5]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
-
Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety.[6][3] (Provides classification of ether stability).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
